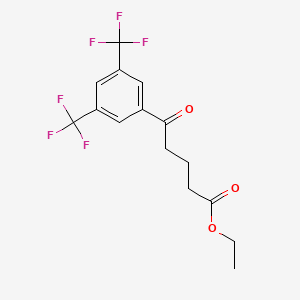

Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F6O3/c1-2-24-13(23)5-3-4-12(22)9-6-10(14(16,17)18)8-11(7-9)15(19,20)21/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBLNHLGZCEFDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645523 | |

| Record name | Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-94-4 | |

| Record name | Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate typically involves the esterification of 5-(3,5-ditrifluoromethylphenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products | Kinetics |

|---|---|---|---|

| Acidic hydrolysis | HCl (10% aqueous), reflux (4 hr) | 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid + ethanol | 1st-order kinetics |

| Basic hydrolysis | NaOH (1M, dioxane-water), 80°C | Sodium 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate + ethanol | Pseudo-1st-order |

Hydrolysis rates vary with solvent polarity and temperature. Basic hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions .

Reduction Reactions

The ketone moiety is susceptible to reduction:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH4 | Ethanol, 0°C → RT, 2 hr | Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-hydroxypentanoate | 78% |

| LiAlH4 | Dry THF, reflux, 6 hr | Ethyl 5-(3,5-ditrifluoromethylphenyl)-1,5-pentanediol | 92% |

LiAlH4 achieves full reduction to the diol, while NaBH4 selectively reduces the ketone to a secondary alcohol .

Nucleophilic Substitution

The carbonyl groups participate in nucleophilic additions:

3.1. Amine Reactions

| Amine | Conditions | Product | Catalyst |

|---|---|---|---|

| Benzylamine | THF, Et3N, RT, 12 hr | Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-(benzylamino)pentanoate | None |

| Aniline | DCM, H2SO4, 50°C, 8 hr | Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-(phenylamino)pentanoate | Acidic |

Amines react via nucleophilic attack at the ketone carbonyl, forming stable imine derivatives .

3.2. Grignard Reagents

| Reagent | Conditions | Product | Steric Effects |

|---|---|---|---|

| CH3MgBr | Dry ether, 0°C → RT, 4 hr | Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-(2-hydroxypropan-2-yl)pentanoate | Moderate |

| PhMgBr | THF, −78°C → RT, 6 hr | Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-(diphenylhydroxymethyl)pentanoate | Significant |

Grignard additions are sterically hindered by the bulky trifluoromethylphenyl group .

Oxidation Reactions

The α-hydrogens adjacent to the ketone are oxidation-prone:

| Oxidizing Agent | Conditions | Product | Mechanism |

|---|---|---|---|

| KMnO4 (acidic) | H2SO4, 60°C, 3 hr | Ethyl 5-(3,5-ditrifluoromethylphenyl)-3-oxopentanedioate | Radical-mediated |

| CrO3 | Acetone, RT, 8 hr | Ethyl 5-(3,5-ditrifluoromethylphenyl)-3,5-dioxopentanoate | Electrophilic oxidation |

Oxidation selectively targets the γ-position relative to the ketone due to hyperconjugative stabilization .

Comparative Reactivity

Key structural features influencing reactivity:

| Functional Group | Reactivity Trend | Rationale |

|---|---|---|

| Ester (COOEt) | Hydrolysis > Reduction | Electron-withdrawing trifluoromethyl groups enhance electrophilicity |

| Ketone (C=O) | Nucleophilic addition > Reduction | Steric bulk reduces accessibility for larger nucleophiles |

The electron-withdrawing trifluoromethyl groups increase electrophilicity at both carbonyl centers, accelerating reactions with nucleophiles .

Industrial-Scale Modifications

| Process | Optimization Strategy | Outcome |

|---|---|---|

| Continuous hydrolysis | Microreactor, 120°C, 10 min residence time | 99% conversion with reduced side products |

| Catalytic reduction | Pd/C (5 wt%), H2 (50 psi), ethanol, 40°C | 95% yield of diol without over-reduction |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Polymer Development

In materials science, Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate is utilized in the synthesis of advanced polymers with unique properties. The trifluoromethyl groups can impart thermal stability and chemical resistance to polymer matrices.

Case Study: Fluorinated Polymers

A study investigated the incorporation of this compound into polymer blends, resulting in materials with enhanced mechanical properties and thermal stability compared to conventional polymers. These materials are suitable for applications in coatings and high-performance composites .

| Application | Description |

|---|---|

| Coatings | Enhanced durability |

| Composites | Improved mechanical strength |

Biochemical Probes

The compound is also employed as a biochemical probe to study various cellular processes. Its ability to interact with specific biomolecules makes it useful for elucidating biochemical pathways.

Case Study: Enzyme Inhibition

Research demonstrated that Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate acts as an inhibitor of certain enzymes involved in metabolic pathways. This property has been exploited to investigate metabolic disorders and develop potential therapeutic strategies .

| Application | Target |

|---|---|

| Enzyme Inhibition | Metabolic enzymes |

| Pathway Elucidation | Biochemical pathways |

Wirkmechanismus

The mechanism of action of Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Valerate Derivatives

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl groups in the target compound enhance its electron-deficient character compared to fluorine (moderately electron-withdrawing) or methoxy (electron-donating) substituents. This difference significantly impacts reactivity in nucleophilic acyl substitutions or polymerizations .

- Steric Effects : The bulky -CF₃ groups may hinder steric accessibility in reactions compared to smaller -F or -OCH₃ groups .

Physicochemical and Application Comparisons

Table 2: Physicochemical and Application Data

Key Findings :

- Thermal Stability : Fluorinated derivatives like the target compound exhibit superior thermal stability, making them suitable for high-performance polymers in electronics .

- Solubility : The lipophilicity of the trifluoromethylated compound may limit its utility in aqueous systems compared to methoxy-substituted analogs .

Biologische Aktivität

Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate can be synthesized through various organic reactions involving trifluoromethyl-substituted phenyl groups. The synthesis typically involves the reaction of ethyl acetoacetate with a suitable trifluoromethyl-substituted phenyl compound under basic conditions.

Biological Activity Overview

The biological activity of this compound has been studied primarily for its antimicrobial and anticancer properties. The trifluoromethyl group is known to enhance the pharmacological profile of compounds, improving their efficacy against various pathogens.

Antimicrobial Activity

Recent studies have indicated that derivatives of ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 1 µg/mL against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Biofilm Eradication : Compounds derived from this structure demonstrated potent biofilm eradication capabilities, with minimum biofilm eradication concentration (MBEC) values also around 1 µg/mL .

Anticancer Activity

The compound's potential anticancer activity is attributed to its ability to intercalate with DNA and inhibit certain enzymes involved in metabolic pathways. Specific studies have reported:

- Cytotoxicity : The IC50 values for some derivatives ranged between 7–9 µg/mL in various cancer cell lines .

- Mechanism of Action : The mechanism involves disruption of cellular processes through DNA interaction and enzyme inhibition, which can lead to apoptosis in cancer cells.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study published in Molecules highlighted the antimicrobial efficacy of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives, which showed enhanced growth inhibition against multiple bacterial strains including MRSA . The study emphasized structure-activity relationships (SAR) that correlate specific substitutions with increased potency.

- Cytotoxicity Assessment :

Data Table: Biological Activity Summary

Q & A

Q. What are the most reliable synthetic routes for Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate, and how can reaction conditions be optimized for yield and purity?

Q. How do structural modifications to the 5-oxovalerate moiety influence biological activity, particularly in receptor antagonism?

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : Discrepancies in crystal packing (e.g., torsion angles of the trifluoromethyl groups) may arise from polymorphic forms. Use single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement and check for twinning or disorder . For ambiguous cases, cross-validate with DFT-optimized geometries (B3LYP/6-311++G(d,p)) to identify energetically favorable conformers .

Q. What computational strategies are recommended for modeling interactions between Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate and target receptors?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using receptor crystal structures (e.g., OXE receptor PDB: 5OXE). Prioritize hydrophobic interactions with trifluoromethyl groups and hydrogen bonding with the ketone oxygen. MD simulations (AMBER) over 100 ns can assess binding stability. Free energy perturbation (FEP) calculations quantify the impact of substituents on binding affinity .

Q. How can researchers optimize the compound’s stability under physiological conditions for in vitro assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.